Abt-518

Content Navigation

Generic broad-spectrum MMP inhibitors induce dose-limiting musculoskeletal syndrome (MSS) and phospholipidosis. Abt-518 (CAS 286845-00-9) is a selective gelatinase A/B inhibitor that solves these liabilities.

- >200-fold selectivity for MMP-2/9 over MMP-1, completely avoiding MSS in vivo.

- Metabolically stable retrohydroxamate scaffold eliminates toxic phospholipidosis (unlike ABT-770).

- Scalable synthesis ensures >99% enantiomeric excess for batch-to-batch reproducibility in assay validation and disease models.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

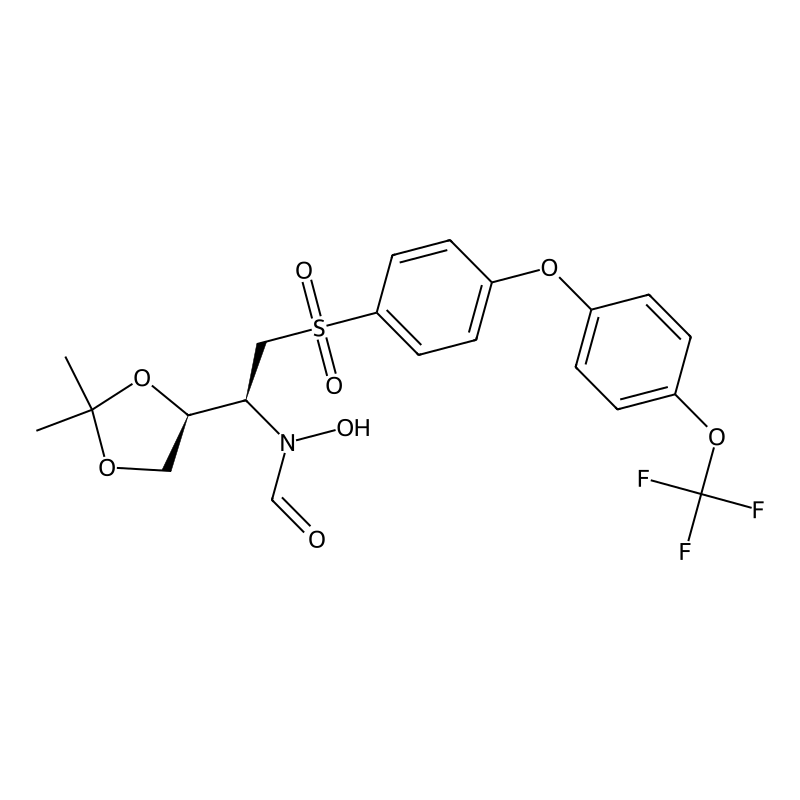

Abt-518 (CAS: 286845-00-9) is a potent, orally bioavailable, non-peptidomimetic matrix metalloproteinase (MMP) inhibitor belonging to the phenoxyphenyl sulfone N-formylhydroxylamine (retrohydroxamate) class[1]. Unlike early-generation broad-spectrum inhibitors, Abt-518 is highly selective for gelatinase A (MMP-2) and gelatinase B (MMP-9) [2]. For procurement professionals and lead-stage researchers, Abt-518 represents a highly optimized, metabolically stable tool compound backed by a highly scalable, robust synthetic route that ensures exceptional enantiomeric purity for rigorous in vivo and in vitro applications [3].

References

- [1] Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67.

- [2] Michaelides MR, et al. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002.

- [3] Chang SJ, et al. The development of a large-scale synthesis of matrix metalloproteinase inhibitor, ABT-518. Organic Process Research & Development, 2002, 6(3): 329-335.

Substituting Abt-518 with generic broad-spectrum MMP inhibitors (such as marimastat or batimastat) fundamentally compromises experimental integrity due to their off-target inhibition of MMP-1, which induces severe, dose-limiting musculoskeletal syndrome (MSS) in vivo [1]. Furthermore, substituting with earlier-generation retrohydroxamates like ABT-770 introduces critical metabolic liabilities; ABT-770 is metabolized into an amine that causes phospholipidosis, a toxic lipid storage disruption [2]. Abt-518 was specifically engineered with a phenoxyphenyl sulfone scaffold to eliminate both the MMP-1-driven MSS and the metabolite-driven phospholipidosis, making generic substitution unviable for long-term or precision studies [3].

References

- [1] Matrix metalloproteinase inhibitors as therapy for inflammatory and vascular diseases. Nat Rev Drug Discov. 2006.

- [2] Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67.

- [3] Michaelides MR, et al. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002.

Sulfone-Enhanced MMP-9 Inhibition

The transition from earlier ether-linked retrohydroxamates to the sulfone-containing scaffold of Abt-518 was a critical optimization. The incorporation of the sulfone moiety yields a greater than 200-fold increase in MMP-9 inhibitory potency compared to its direct ether-containing counterpart, ABT-770 [1].

| Evidence Dimension | MMP-9 Inhibitory Potency |

| Target Compound Data | Abt-518 (Sulfone retrohydroxamate) |

| Comparator Or Baseline | ABT-770 (Ether-linked counterpart) |

| Quantified Difference | >200-fold increase in MMP-9 inhibition |

| Conditions | Pre-clinical enzymatic inhibition assays |

Allows buyers to achieve robust MMP-9 blockade at significantly lower concentrations, minimizing off-target toxicity and reducing required material volumes.

Phenoxyphenyl-Mediated MMP-1 Sparing

Broad-spectrum MMP inhibitors like Marimastat bind MMP-1, causing confounding musculoskeletal toxicity. Abt-518 utilizes a specific phenoxyphenyl P1' substituent that sterically restricts binding to MMP-1, restoring high selectivity for MMP-2 and MMP-9 over MMP-1 [1].

| Evidence Dimension | Isoform Selectivity Profile |

| Target Compound Data | Abt-518 (Selective for MMP-2/9, spares MMP-1) |

| Comparator Or Baseline | Marimastat (Broad-spectrum, inhibits MMP-1) |

| Quantified Difference | Elimination of MMP-1 binding affinity |

| Conditions | In vitro selectivity profiling |

Essential for long-term in vivo efficacy studies where broad-spectrum MMP-1 inhibition would otherwise cause confounding musculoskeletal toxicity.

Enantiomeric Purity & Scalable Synthesis

The procurement of complex non-peptidomimetic inhibitors often faces batch variability. Abt-518 benefits from a highly optimized six-step synthetic route utilizing a lithiosulfone anion addition, yielding multikilogram quantities with a 51% overall yield and exceptional stereocontrol (>99% ee) [1].

| Evidence Dimension | Synthetic Yield and Stereopurity |

| Target Compound Data | 51% overall yield, >99% enantiomeric excess (ee) |

| Comparator Or Baseline | Standard multi-step peptidomimetic syntheses (often low yield, variable ee) |

| Quantified Difference | >99% ee maintained at multikilogram scale |

| Conditions | Six-step convergent synthesis |

Guarantees high batch-to-batch reproducibility and absolute stereochemical purity for rigorous industrial and late-stage preclinical workflows.

Metabolic Stability and Phospholipidosis Avoidance

Earlier generation biaryl ether retrohydroxamates (e.g., ABT-770) are metabolized in vivo into amines that induce phospholipidosis. Abt-518's optimized structure prevents the formation of this toxic amine metabolite, eliminating the phospholipidosis liability while maintaining oral bioavailability [1].

| Evidence Dimension | Metabolic Toxicity Profile |

| Target Compound Data | Abt-518 (Metabolically stable, no phospholipidosis) |

| Comparator Or Baseline | ABT-770 (Forms amine metabolite causing phospholipidosis) |

| Quantified Difference | Elimination of phospholipidosis liability |

| Conditions | In vivo pharmacokinetic and toxicity screening |

Crucial for researchers selecting a compound for long-term oral dosing studies, ensuring the model is not compromised by metabolite-driven lipid storage disorders.

Oncology and Metastasis Models

Given its >200-fold enhanced potency against MMP-9 and its strict sparing of MMP-1, Abt-518 is the optimal choice for studying tumor angiogenesis and metastasis. It allows researchers to isolate gelatinase-driven pathways without inducing the musculoskeletal toxicity seen with broad-spectrum alternatives [1].

Vascular Remodeling & Cardiovascular Assays

Sparing MMP-1 while selectively targeting gelatinases makes Abt-518 ideal for investigating post-infarction vascular remodeling and intimal hyperplasia, where the off-target effects of generic inhibitors often yield confounding results [2].

High-Throughput Screening Baselines

Because it can be synthesized at multikilogram scales with >99% enantiomeric excess and a 51% overall yield, Abt-518 serves as an exceptionally reliable, batch-consistent positive control for MMP-2/9 specific inhibition in industrial drug discovery and assay validation programs [3].

References

- [1] Michaelides MR, et al. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002.

- [2] Matrix metalloproteinase inhibitors as therapy for inflammatory and vascular diseases. Nat Rev Drug Discov. 2006.

- [3] Chang SJ, et al. The development of a large-scale synthesis of matrix metalloproteinase inhibitor, ABT-518. Organic Process Research & Development, 2002, 6(3): 329-335.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

2: Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-7. PubMed PMID: 15645520.

3: Sutton TA, Kelly KJ, Mang HE, Plotkin Z, Sandoval RM, Dagher PC. Minocycline reduces renal microvascular leakage in a rat model of ischemic renal injury. Am J Physiol Renal Physiol. 2005 Jan;288(1):F91-7. Epub 2004 Sep 7. PubMed PMID: 15353401.

4: Wada CK. The evolution of the matrix metalloproteinase inhibitor drug discovery program at abbott laboratories. Curr Top Med Chem. 2004;4(12):1255-67. Review. PubMed PMID: 15320725.

5: Stokvis E, Rosing H, Crul M, Rieser MJ, Heck AJ, Schellens JH, Beijnen JH. Quantitative analysis of the novel anticancer drug ABT-518, a matrix metalloproteinase inhibitor, plus the screening of six metabolites in human plasma using high-performance liquid chromatography coupled with electrospray tandem mass spectrometry. J Mass Spectrom. 2004 Mar;39(3):277-88. PubMed PMID: 15039935.

6: Crul M, Beerepoot LV, Stokvis E, Vermaat JS, Rosing H, Beijnen JH, Voest EE, Schellens JH. Clinical pharmacokinetics, pharmacodynamics and metabolism of the novel matrix metalloproteinase inhibitor ABT-518. Cancer Chemother Pharmacol. 2002 Dec;50(6):473-8. Epub 2002 Oct 25. PubMed PMID: 12451474.

7: Gum RJ, Hickman D, Fagerland JA, Heindel MA, Gagne GD, Schmidt JM, Michaelides MR, Davidsen SK, Ulrich RG. Analysis of two matrix metalloproteinase inhibitors and their metabolites for induction of phospholipidosis in rat and human hepatocytes(1). Biochem Pharmacol. 2001 Dec 15;62(12):1661-73. PubMed PMID: 11755120.

8: Wada CK, Holms JH, Curtin ML, Dai Y, Florjancic AS, Garland RB, Guo Y, Heyman HR, Stacey JR, Steinman DH, Albert DH, Bouska JJ, Elmore IN, Goodfellow CL, Marcotte PA, Tapang P, Morgan DW, Michaelides MR, Davidsen SK. Phenoxyphenyl sulfone N-formylhydroxylamines (retrohydroxamates) as potent, selective, orally bioavailable matrix metalloproteinase inhibitors. J Med Chem. 2002 Jan 3;45(1):219-32. PubMed PMID: 11754593.

Explore Compound Types